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molecular formula C4H7F3O2 B1295709 2-(2,2,2-Trifluoroethoxy)ethanol CAS No. 2358-54-5

2-(2,2,2-Trifluoroethoxy)ethanol

Cat. No. B1295709
M. Wt: 144.09 g/mol
InChI Key: HRBLSBRWIWIOGW-UHFFFAOYSA-N
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Patent
US05157159

Procedure details

2,2,2-Trifluoroethanol (10.0 g, 0.10 mol), triethylamine (10.1g, 0.10 mol), ethylene carbonate (13.2 g, 0.15 mol) and tetrabutyl ammonium iodide (0.74 g) were heated in a flask fitted with a reflux condenser under nitrogen in an oil bath at 100° C. for 1 day. The triethylamine and unreacted alcohol were removed by distillation. The product 2-(2,2,2-trifluoroethoxy)ethanol, b.p. 138° C., was obtained in 61% yield (8.6 g) of 97% pure material.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].C(N(CC)CC)C.C1(=O)O[CH2:17][CH2:16][O:15]1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][CH2:17][CH2:16][OH:15] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.74 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser under nitrogen in an oil bath at 100° C. for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The triethylamine and unreacted alcohol were removed by distillation

Outcomes

Product
Name
Type
product
Smiles
FC(COCCO)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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